molecular formula C12H21NO4 B015729 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine CAS No. 439858-38-5

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B015729
CAS No.: 439858-38-5
M. Wt: 243.3 g/mol
InChI Key: KSWKLBFXRCFELO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine typically involves the esterification of 3-pyrrolidinecarboxylic acid derivatives. One common method includes the reaction of 3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a base such as pyridine, followed by methylation using dimethyl sulfate . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and methoxycarbonyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKLBFXRCFELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391252
Record name 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-38-5
Record name 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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